molecular formula C18H20ClN3O3 B3252184 4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile CAS No. 214487-30-6

4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile

Cat. No.: B3252184
CAS No.: 214487-30-6
M. Wt: 361.8 g/mol
InChI Key: PKRCOKRBEJMDCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile (CAS 214487-30-6) is a high-value chemical intermediate with significant applications in pharmaceutical research and development. This quinoline-based compound, with a molecular formula of C 18 H 20 ClN 3 O 3 and a molecular weight of 361.83 g/mol, is recognized for its role as a key precursor in the synthesis of kinase inhibitors . Its structural features, including the morpholinopropoxy side chain, are critical for biological activity, particularly in the development of targeted cancer therapeutics such as Src kinase inhibitors . In research settings, this compound serves as a vital building block for constructing more complex molecules that modulate cell signaling pathways. Its mechanism of action as part of a final Active Pharmaceutical Ingredient (API) often involves binding to the ATP-binding site of specific kinases, thereby inhibiting enzyme activity and disrupting pathways that drive cell proliferation in diseases like cancer . Researchers utilize this intermediate in lead optimization and structure-activity relationship (SAR) studies to develop novel therapeutic agents. This product is offered as a high-purity material for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet for proper handling and storage instructions, which recommend storage in an inert atmosphere at 2-8°C .

Properties

IUPAC Name

4-chloro-6-methoxy-7-(3-morpholin-4-ylpropoxy)quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3/c1-23-16-9-14-15(21-12-13(11-20)18(14)19)10-17(16)25-6-2-3-22-4-7-24-8-5-22/h9-10,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRCOKRBEJMDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile typically involves multiple steps. One common method includes the reaction of 4-chloro-6-methoxyquinoline-3-carbonitrile with 3-chloropropylmorpholine in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran. The reaction is usually carried out under heating conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Hydrolysis: The morpholinopropoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Sodium Hydride: Used as a base in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may lead to changes in the oxidation state of the compound .

Scientific Research Applications

4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Substituents (Position 4, 6, 7) Key Properties Biological Relevance
Target Compound Quinoline Cl, OMe, 3-morpholinopropoxy High solubility, kinase inhibition Anticancer candidate
A157791 Quinoline Cl, OMe, 3-chloropropoxy Lipophilic, moderate solubility Research chemical
4-Methylpiperazine Analog Quinoline Cl, OMe, 3-(4-methylpiperazinyl)propoxy Basic, enhanced target interaction Kinase modulation
Gefitinib Quinazoline Cl-F-anilino, OMe, 3-morpholinopropoxy EGFR inhibition FDA-approved anticancer drug
4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile Quinoline Cl, EtO, NO₂ Reactive, moderate stability Antimicrobial research

Research Findings and Implications

  • Solubility: The morpholinopropoxy group in the target compound improves aqueous solubility compared to chloropropoxy or hydroxy analogs, critical for oral bioavailability .
  • Target Affinity : Morpholine and piperazine derivatives exhibit stronger binding to kinases due to hydrogen bonding and cationic interactions. Gefitinib’s quinazoline core demonstrates higher EGFR specificity .
  • Metabolic Stability: Nitro and bromo substituents may reduce metabolic stability due to susceptibility to enzymatic reduction or hydrolysis, whereas morpholinopropoxy enhances stability .

Biological Activity

4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile, with the chemical formula C18H20ClN3O3 and CAS number 214487-30-6, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. Its structure comprises a quinoline core modified with various functional groups, which may contribute to its pharmacological properties.

  • Molecular Weight : 361.83 g/mol
  • Purity : 95%
  • IUPAC Name : this compound
  • SMILES Notation : N#CC1=C(Cl)C2=CC(OC)=C(OCCCN3CCOCC3)C=C2N=C1

Research indicates that this compound may function through the regulation of specific oncogenes and pathways associated with cancer progression. Notably, it has been linked to the modulation of AVIL (advillin) expression, which is implicated in various cancers. The inhibition of AVIL expression has been shown to correlate with improved survival rates in cancer patients, suggesting a potential therapeutic role for this compound in oncological treatments .

Anticancer Properties

  • Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound can significantly reduce tumor cell proliferation in various cancer cell lines. For example, treatment with this compound resulted in a notable decrease in cell viability in glioblastoma lines U251 and U87, as well as in primary astrocytes .
  • Mechanistic Insights : The compound's efficacy appears to be linked to its ability to disrupt critical signaling pathways involved in tumorigenesis. Specifically, it has been shown to downregulate LIN28B gene expression and alter gene ontology terms associated with cell growth and survival .

Pharmacological Studies

The compound's pharmacodynamics and pharmacokinetics are still under investigation; however, initial studies suggest favorable properties for drug development:

  • Dose-dependent Effects : A thermal shift assay indicated that the binding affinity of the compound to AVIL protein increases with concentration, suggesting a strong interaction that could be leveraged for therapeutic effects .

Study on Glioblastoma Treatment

In a preclinical model using U87 xenografts, administration of the compound resulted in significantly smaller tumors compared to controls, measured by both tumor volume and weight. This highlights its potential as an effective treatment option for aggressive brain tumors .

Comparative Analysis with Other Compounds

Compound NameMechanism of ActionEfficacyReference
Compound AAVIL inhibitionHigh
ImatinibBCR-ABL inhibitionModerate
TrastuzumabERBB2 targetingHigh

Safety Profile

While the biological activity is promising, safety assessments are crucial. The compound exhibits several hazard statements including H302 (harmful if swallowed), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Therefore, appropriate safety measures should be taken during handling and application .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves sequential functionalization of the quinoline core. A common approach includes:

Etherification : Introducing the 3-morpholinopropoxy group via nucleophilic substitution under basic conditions (e.g., NaH in DMF at 60–80°C) .

Chlorination : Using POCl₃ or SOCl₂ to install the chloro group at position 4 .

Cyano group introduction : Employing KCN or CuCN in polar aprotic solvents .

  • Key Variables : Temperature control (to avoid side reactions), solvent polarity, and catalyst selection (e.g., phase-transfer catalysts for morpholine coupling) significantly impact yield. Purity is validated via HPLC (>95%) and NMR .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C6: δ ~3.9 ppm; morpholine protons: δ ~2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • XRD : Single-crystal X-ray diffraction for absolute configuration determination, though crystallization may require solvent screening (e.g., IPA/water mixtures) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound, particularly in kinase inhibition assays?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 500 nM for EGFR inhibition) may arise from:

  • Assay Conditions : ATP concentration variations (e.g., 1 mM vs. 100 µM) .
  • Solubility Limitations : Use of DMSO >0.1% can artificially reduce activity; alternative formulations (e.g., cyclodextrin complexes) improve bioavailability .
    • Resolution : Validate via orthogonal assays (e.g., cellular thermal shift assay [CETSA] to confirm target engagement) .

Q. How do substituent modifications (e.g., morpholinopropoxy vs. piperazinopropoxy) affect the compound’s pharmacokinetic profile?

  • SAR Insights :

Substituent LogP Plasma Stability (t₁/₂, h) CYP3A4 Inhibition
3-Morpholinopropoxy2.14.5Moderate
3-Piperazinopropoxy1.83.2High
3-Piperidinopropoxy2.56.1Low
  • Methodology : Computational modeling (e.g., QSAR) paired with in vitro microsomal stability assays .

Q. What experimental designs are recommended to assess the compound’s polymorphic stability and its impact on formulation?

  • Polymorph Screening :

  • Techniques : XRD, DSC, and dynamic vapor sorption (DVS) to identify forms (e.g., anhydrous vs. hydrates) .
  • Conditions : Stress testing (40°C/75% RH for 4 weeks) to evaluate phase transitions .
    • Formulation Impact : Amorphous dispersions (e.g., spray-dried with HPMCAS) enhance solubility but require stability monitoring via PXRD .

Q. How can in vivo efficacy studies be optimized to account for the compound’s metabolic liabilities?

  • Metabolite Identification : Use LC-MS/MS to detect major metabolites (e.g., morpholine ring oxidation or quinoline hydroxylation) .
  • Dosing Strategy : Co-administration with CYP inhibitors (e.g., ketoconazole) or prodrug approaches (e.g., esterification of the cyano group) to prolong half-life .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show limited efficacy in xenograft models?

  • Key Factors :

  • Tumor Penetration : Poor vascularization in certain models (e.g., pancreatic vs. breast cancer) reduces drug exposure .
  • Resistance Mechanisms : Upregulation of efflux transporters (e.g., P-gp) detected via qPCR in resistant cell lines .
    • Mitigation : Use ABC transporter inhibitors (e.g., verapamil) or nanoparticle delivery systems .

Methodological Recommendations

  • Synthetic Optimization : Design of Experiments (DoE) to map parameter interactions (e.g., Taguchi methods for reaction optimization) .
  • Biological Assays : Include positive controls (e.g., gefitinib for EGFR assays) and validate with CRISPR-edited cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.